molecular formula C7F15KO5S B105003 Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate CAS No. 70755-50-9

Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate

Cat. No.: B105003
CAS No.: 70755-50-9
M. Wt: 520.21 g/mol
InChI Key: XIICCSXABGIGJL-UHFFFAOYSA-M
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Description

Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate is a fluorinated organic compound with the molecular formula C₇F₁₅KO₅S. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its surfactant properties and ability to reduce surface tension.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate typically involves the reaction of perfluorinated alkyl ethers with sulfonating agents. One common method includes the reaction of perfluoro(4-methyl-3,6-dioxaoctane) with sulfur trioxide (SO₃) in the presence of a suitable solvent. The resulting sulfonic acid is then neutralized with potassium hydroxide (KOH) to form the potassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It is resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as amines or alcohols. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the substitution process.

    Hydrolysis: Under acidic or basic conditions, the sulfonate group can be hydrolyzed to form the corresponding sulfonic acid.

Major Products

The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: The compound is employed in biological assays and experiments where its surfactant properties help in the stabilization of proteins and other biomolecules.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable micelles and encapsulate hydrophobic drugs.

    Industry: It is widely used in the production of fluorinated coatings, lubricants, and fire-fighting foams due to its thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. The molecular targets include hydrophobic surfaces and interfaces, where the compound forms a monolayer, reducing interfacial tension and preventing coalescence.

Comparison with Similar Compounds

Similar Compounds

    Potassium perfluorooctanesulfonate (PFOS): Similar in structure but with a longer perfluorinated chain.

    Potassium perfluorobutanesulfonate (PFBS): Has a shorter perfluorinated chain compared to potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate.

    Potassium perfluorohexanesulfonate (PFHxS): Another similar compound with a different chain length.

Uniqueness

This compound is unique due to its specific chain length and the presence of ether linkages, which impart distinct chemical and physical properties. These properties include enhanced thermal stability and resistance to hydrolysis compared to other perfluorinated sulfonates.

Properties

IUPAC Name

potassium;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF15O5S.K/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25;/h(H,23,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIICCSXABGIGJL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F15KO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60896643
Record name Potassium 1,1,2,2-tetrafluoro-2-{[1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propan-2-yl]oxy}ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70755-50-9
Record name Potassium 1,1,2,2-tetrafluoro-2-{[1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propan-2-yl]oxy}ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium perfluoro-4-methyl-3,6-dioxaoctane-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate
Reactant of Route 2
Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate
Reactant of Route 3
Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate

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